molecular formula C19H23Cl2NO B1456197 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220016-61-4

3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1456197
CAS No.: 1220016-61-4
M. Wt: 352.3 g/mol
InChI Key: ZFENCMGYEWCIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a biphenyl group containing a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, potassium cyanide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride include:

    3-Chlorobiphenyl: A simpler biphenyl derivative with a chlorine atom.

    Piperidine derivatives: Compounds containing the piperidine ring with various substitutions.

Uniqueness

The uniqueness of 3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-13-17(16-6-2-1-3-7-16)8-9-19(18)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFENCMGYEWCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-61-4
Record name Piperidine, 3-[2-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.